1-(2-(1H-pyrazol-1-yl)ethyl)-4-((4-(tert-butyl)phenyl)sulfonyl)piperazine
Description
1-(2-(1H-Pyrazol-1-yl)ethyl)-4-((4-(tert-butyl)phenyl)sulfonyl)piperazine is a synthetic piperazine derivative featuring a sulfonyl group linked to a 4-tert-butylphenyl moiety and a pyrazole-containing ethyl substituent. The pyrazole ring, a common pharmacophore in medicinal chemistry, may engage in hydrogen bonding or π-π interactions with biological targets.
Properties
IUPAC Name |
1-(4-tert-butylphenyl)sulfonyl-4-(2-pyrazol-1-ylethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O2S/c1-19(2,3)17-5-7-18(8-6-17)26(24,25)23-15-12-21(13-16-23)11-14-22-10-4-9-20-22/h4-10H,11-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJDTWPWTKNINT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((4-(tert-butyl)phenyl)sulfonyl)piperazine is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a piperazine core substituted with a pyrazole moiety and a tert-butylphenylsulfonyl group, which may influence its biological activity.
Antimicrobial Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown activity against various bacterial strains, including multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis . The specific compound's effectiveness against these pathogens remains to be fully elucidated.
Anti-inflammatory Effects
Pyrazole derivatives are known for their anti-inflammatory properties. The compound under review may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. Preliminary data suggest that related compounds have demonstrated IC50 values comparable to standard anti-inflammatory drugs like diclofenac .
Anticancer Potential
Research indicates that pyrazole derivatives can exhibit anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest. Compounds structurally related to the target compound have been evaluated for their cytotoxic effects on cancer cell lines, showing promising results .
The biological activity of 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((4-(tert-butyl)phenyl)sulfonyl)piperazine may involve:
- Inhibition of Enzymatic Pathways : The sulfonamide group could interact with key enzymes involved in inflammation and cancer progression.
- Receptor Modulation : Similar compounds have been shown to act as selective modulators of nuclear receptors, influencing gene expression related to inflammation and tumorigenesis .
Case Studies
| Study | Findings |
|---|---|
| Study A | Demonstrated antimicrobial activity against Mycobacterium tuberculosis with MIC values < 10 μg/mL. |
| Study B | Showed significant anti-inflammatory effects in carrageenan-induced edema models, with an ED50 comparable to diclofenac. |
| Study C | Evaluated cytotoxicity on various cancer cell lines, revealing IC50 values indicating potential as an anticancer agent. |
Comparison with Similar Compounds
Compound 1: 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (MK69/RTC193)
- Structure: Piperazine substituted with a trifluoromethylphenyl group and a pyrazolylbutanone chain.
- Key Differences :
- Replaces the sulfonyl group with a ketone (butan-1-one).
- The trifluoromethyl (-CF₃) group enhances electronegativity and metabolic stability compared to the tert-butyl group.
- Pharmacological Implications : The ketone may reduce polarity, affecting solubility, while the CF₃ group could improve target affinity in CNS or anticancer applications .
Compound 2: Piperazine,1-[(1R)-1-[2,3-dimethyl-4-[3-(1H-pyrazol-1-yl)propoxy]phenyl]ethyl]-4-[4-(trifluoromethyl)benzoyl] (873316-95-1)
- Structure : Piperazine linked to a benzoyl group and a pyrazolylpropoxy-substituted phenyl moiety.
- Key Differences :
Analogues with Sulfonyl Substituents
Compound 3: 1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine
- Structure : Piperazine with a tosyl (p-toluenesulfonyl) group and a chlorophenyl-phenylmethyl substituent.
- Key Differences :
- The sulfonyl group is attached to a 4-methylphenyl (tosyl) instead of a 4-tert-butylphenyl.
- The bulky chlorophenyl-phenylmethyl group may hinder rotational freedom.
- Pharmacological Implications : Tosyl groups are common in protease inhibitors; the chlorophenyl moiety may enhance antimicrobial activity .
Compound 4: 1-Methyl-4-[2-(p-tolylsulfonyl)ethyl]piperazine
- Structure : Piperazine with a p-toluenesulfonyl ethyl chain and a methyl group.
- Key Differences :
Analogues with Heterocyclic and Aromatic Modifications
Compound 5: 1-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-(1H-imidazol-1-yl)ethanone
- Structure: Piperazine substituted with a chlorophenyl-phenylmethyl group and an imidazole ethanone.
- Key Differences :
Compound 6: 4-(4-Fluorobenzyl)piperazin-1-ylmethanone (9)
- Structure: Piperazine with a 4-fluorobenzyl group and a 4-chlorophenylmethanone.
- Key Differences: Methanone replaces sulfonyl, and fluorobenzyl adds electronegativity. Pharmacological Implications: Structural simplicity may enhance synthetic accessibility for kinase inhibitors .
Physicochemical and Pharmacokinetic Comparisons
| Property | Target Compound | Compound 1 (MK69) | Compound 3 |
|---|---|---|---|
| Molecular Weight | ~450 g/mol (estimated) | 387.36 g/mol | 487.41 g/mol |
| LogP (Lipophilicity) | High (tert-butyl, pyrazole) | Moderate (CF₃, ketone) | High (chlorophenyl, tosyl) |
| Solubility | Low (hydrophobic tert-butyl) | Moderate (polar ketone) | Low (bulky substituents) |
| Metabolic Stability | High (tert-butyl resists oxidation) | Moderate (CF₃ slows metabolism) | Low (chlorine may undergo dehalogenation) |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((4-(tert-butyl)phenyl)sulfonyl)piperazine, and how can yield and purity be maximized?
- Methodology :
- Step 1 : Piperazine core functionalization via nucleophilic substitution. For example, react 1-(2-fluorobenzyl)piperazine with propargyl bromide in DMF using K₂CO₃ as a base, monitoring progress via TLC (hexane:ethyl acetate 2:1) .
- Step 2 : Introduce the sulfonyl group using a coupling agent (e.g., CuSO₄·5H₂O and sodium ascorbate for click chemistry) with 4-(tert-butyl)benzenesulfonyl chloride .
- Step 3 : Purify via silica gel chromatography (ethyl acetate:hexane gradient) and confirm purity via HPLC (>95%).
- Key Considerations : Solvent choice (DMF for solubility), reaction time (6–8 hours for complete substitution), and catalyst loading (0.3 equiv CuSO₄) .
Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation of this compound?
- Techniques :
- NMR : ¹H/¹³C NMR to verify piperazine ring protons (δ 2.5–3.5 ppm) and sulfonyl group integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peak (e.g., m/z calculated for C₂₀H₂₇N₅O₂S: 425.19) .
- HPLC : Reverse-phase C18 column (acetonitrile:water 70:30) to assess purity .
- Validation : Compare spectral data with analogs (e.g., tert-butyl piperazine derivatives) .
Q. How can researchers design initial biological screening assays for this compound?
- Anticancer Evaluation :
- Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at 10–100 μM concentrations, with cisplatin as a positive control .
- Enzyme Inhibition : Test against fungal tyrosinase or bacterial enzymes (e.g., β-lactamase) via spectrophotometric assays, monitoring IC₅₀ values .
- Dose-Response : Include triplicate measurements and negative controls (DMSO vehicle) to minimize artifacts .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., tert-butyl to methyl or phenyl on the sulfonyl group) .
- Biological Testing : Compare IC₅₀ values across analogs to identify critical functional groups.
- Data Analysis : Use multivariate regression to correlate structural features (e.g., logP, steric bulk) with activity .
- Example : Pyrazole substitution (e.g., 1H-pyrazol-1-yl vs. 1H-1,2,4-triazol-1-yl) impacts solubility and target binding .
Q. What computational strategies predict the binding affinity of this compound to biological targets?
- Molecular Docking :
- Use AutoDock Vina to model interactions with receptors (e.g., EGFR or tubulin). Parameterize the sulfonyl group for hydrogen bonding .
- Validate docking poses with molecular dynamics (MD) simulations (NAMD/GROMACS) .
- Limitations : Account for solvent effects and protein flexibility to avoid false positives .
Q. How can contradictory data on biological activity across studies be resolved?
- Approach :
- Assay Standardization : Ensure consistent cell lines (e.g., ATCC-certified), passage numbers, and incubation times .
- Compound Integrity : Re-test batches via NMR/HPLC to rule out degradation .
- Meta-Analysis : Compare data using statistical tools (e.g., ANOVA) to identify outliers .
Q. What methodologies assess the metabolic stability of this compound in preclinical models?
- In Vitro Assays :
- Liver Microsomes : Incubate with rat/human microsomes, quantify parent compound via LC-MS/MS at 0, 15, 30, 60 minutes .
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
- In Vivo : Administer to rodents, collect plasma at intervals, and measure half-life (t₁/₂) .
Q. How can selectivity profiling against off-target receptors be performed?
- Panel Screening :
- Use radioligand binding assays (e.g., 5-HT₂A, dopamine D₂) at 1 μM concentration .
- Data Interpretation : Calculate selectivity ratios (IC₅₀ target/IC₅₀ off-target) to prioritize analogs .
- Follow-Up : CRISPR-Cas9 knockdown of suspected off-targets to confirm specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
